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molecular formula C7H8N4 B1619948 (4,6-Dimethylpyrimidin-2-yl)cyanamide CAS No. 55474-90-3

(4,6-Dimethylpyrimidin-2-yl)cyanamide

Cat. No. B1619948
M. Wt: 148.17 g/mol
InChI Key: IOQKVEQARXJQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04725303

Procedure details

A mixture of 42 g (0.5 mol) of cyanoguanidine ("dicyanodiamide") and 50 g (0.5 mol) of 2,4-pentanedione ("acetylacetone") is heated to 120° C. for 15 hours. The reaction mixture is then cooled, after which 500 ml of water are added and the solution is acidified with hydrochloric acid at 0° C. to 10° C. The product obtained in crystalline form during this procedure is isolated by filtering it off under suction. 51.8 g (70% of theory) of 2-cyanoamino-4,6-dimethyl-pyrimidine of melting point 205° C. are obtained.
Quantity
42 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([NH:3][C:4]([NH2:6])=[NH:5])#[N:2].[CH3:7][C:8](=O)[CH2:9][C:10](=O)[CH3:11].Cl>O>[C:1]([NH:3][C:4]1[N:6]=[C:10]([CH3:11])[CH:9]=[C:8]([CH3:7])[N:5]=1)#[N:2]

Inputs

Step One
Name
Quantity
42 g
Type
reactant
Smiles
C(#N)NC(=N)N
Name
Quantity
50 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
CUSTOM
Type
CUSTOM
Details
The product obtained in crystalline form during this procedure
CUSTOM
Type
CUSTOM
Details
is isolated
FILTRATION
Type
FILTRATION
Details
by filtering it off under suction

Outcomes

Product
Name
Type
product
Smiles
C(#N)NC1=NC(=CC(=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.8 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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